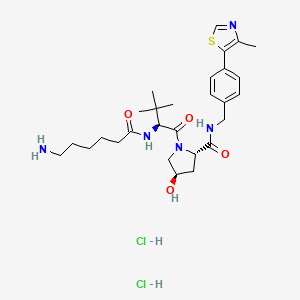

(S,R,S)-AHPC-C5-NH2 dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C28H43Cl2N5O4S |

|---|---|

Molekulargewicht |

616.6 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-(6-aminohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C28H41N5O4S.2ClH/c1-18-24(38-17-31-18)20-11-9-19(10-12-20)15-30-26(36)22-14-21(34)16-33(22)27(37)25(28(2,3)4)32-23(35)8-6-5-7-13-29;;/h9-12,17,21-22,25,34H,5-8,13-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1 |

InChI-Schlüssel |

QJAHMRABVVCVFO-OTCWRJAQSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN)O.Cl.Cl |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN)O.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation has emerged as a powerful strategy to address previously "undruggable" targets. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any VHL-based PROTAC is the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth overview of the mechanism of action of (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025), a key building block in the synthesis of VHL-recruiting PROTACs.

(S,R,S)-AHPC-C5-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate. It comprises the high-affinity (S,R,S)-AHPC moiety that specifically binds to the VHL E3 ligase, connected to a 5-carbon alkyl linker with a terminal amine group. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thus enabling the creation of a novel PROTAC.

Core Mechanism of Action: Orchestrating Protein Degradation

The fundamental role of (S,R,S)-AHPC-C5-NH2, once incorporated into a PROTAC, is to act as a bridge, bringing the VHL E3 ligase into close proximity with the target protein. This induced proximity triggers a cascade of events culminating in the degradation of the target protein.

The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC, containing the (S,R,S)-AHPC-C5-NH2 derived moiety, simultaneously binds to the target protein and the VHL E3 ligase complex, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled. The PROTAC molecule, being a catalyst, is released and can engage in further rounds of degradation.

This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as a single molecule can mediate the degradation of multiple target protein molecules, leading to a profound and sustained pharmacological effect.

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficacy of a PROTAC derived from (S,R,S)-AHPC-C5-NH2 is determined by several key quantitative parameters. These include the binding affinity of the VHL ligand to the E3 ligase, the binding affinity of the "warhead" to the target protein, and the degradation efficiency of the final PROTAC molecule in a cellular context.

Table 1: Binding Affinity of VHL Ligand

| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |

| (S,R,S)-AHPC (VH032) | ~186 nM | Isothermal Titration Calorimetry (ITC) | Representative data |

Note: The binding affinity of the parent (S,R,S)-AHPC (also known as VH032) is provided as a reference for the VHL-binding moiety of (S,R,S)-AHPC-C5-NH2.

Table 2: Degradation Efficacy of an ERRα-Targeting PROTAC (Compound 6c)

| Parameter | Value | Cell Line | Method | Reference |

| DC50 | 30 nM | HEK293T | Western Blot | Peng et al., 2019[1] |

| Dmax | >80% at 30 nM | HEK293T | Western Blot | Peng et al., 2019[1] |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The development and characterization of PROTACs utilizing (S,R,S)-AHPC-C5-NH2 involve a series of key experiments. Detailed methodologies for these experiments are provided below.

Synthesis of an ERRα-Targeting PROTAC

This protocol is adapted from the synthesis of compound 6c by Peng et al. (2019) and illustrates the general principle of conjugating (S,R,S)-AHPC-C5-NH2 to a target protein ligand.

Objective: To synthesize a PROTAC by forming an amide bond between the terminal amine of (S,R,S)-AHPC-C5-NH2 and a carboxylic acid-functionalized ligand for the target protein (e.g., an ERRα ligand).

Materials:

-

This compound

-

Carboxylic acid-functionalized target protein ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve the carboxylic acid-functionalized target protein ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of this compound (1.2 equivalents) and DIPEA (2 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis of Target Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

HEK293T cells (or other relevant cell line)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein (e.g., anti-ERRα)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

-

Experimental Workflow Diagram

Caption: Western Blot experimental workflow.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its high-affinity VHL-binding moiety and versatile linker with a terminal amine enable the facile synthesis of novel protein degraders. A thorough understanding of its mechanism of action, coupled with robust quantitative analysis and detailed experimental protocols, is essential for the successful design and optimization of PROTAC-based therapeutics. This guide provides a comprehensive foundation for researchers and scientists working in the exciting field of targeted protein degradation.

References

An In-depth Technical Guide to (S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate, pivotal in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity (S,R,S)-AHPC moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 5-carbon amine linker. This linker provides a reactive handle for the covalent attachment of a target protein ligand, enabling the synthesis of heterobifunctional PROTACs. These PROTACs are designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer. This guide details the mechanism of action, applications, and experimental protocols relevant to the use of (S,R,S)-AHPC-C5-NH2 dihydrochloride in targeted protein degradation.

Core Concept: The Role of (S,R,S)-AHPC-C5-NH2 in PROTAC Technology

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

(S,R,S)-AHPC-C5-NH2 serves as a critical component in the construction of VHL-recruiting PROTACs. It comprises two key functional units:

-

The (S,R,S)-AHPC moiety: This is the active stereoisomer of a potent VHL ligand derived from VH032. It binds to the substrate recognition domain of VHL, effectively "hijacking" this E3 ligase. The (S,S,S) stereoisomer serves as a crucial negative control in experiments as it does not bind to VHL.

-

The C5-NH2 Linker: This 5-carbon aliphatic chain with a terminal amine group acts as a versatile linker. The primary amine allows for straightforward conjugation to a "warhead" – a ligand designed to bind to a specific protein of interest – typically through amide bond formation. The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.

The general workflow for utilizing (S,R,S)-AHPC-C5-NH2 involves its chemical conjugation to a target protein ligand to create a novel PROTAC. This PROTAC is then introduced to a cellular system to assess its ability to induce the degradation of the target protein.

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

The mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-C5-NH2 follows a catalytic cycle:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase (via the (S,R,S)-AHPC moiety) and the protein of interest (POI) (via the conjugated warhead), forming a POI-PROTAC-VHL ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC is released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.

(S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Technical Guide for VHL-Recruiting PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of (S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025), a critical chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs). We detail its physicochemical properties, its mechanism of action as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in the synthesis of heterobifunctional degraders. This document includes structured data tables, detailed experimental protocols for synthesis and evaluation, and diagrams illustrating key biological pathways and workflows to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to Targeted Protein Degradation and VHL Ligands

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that induces the degradation of specific proteins of interest (POIs) rather than merely inhibiting their function.[1][2] These heterobifunctional molecules consist of two key moieties connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's native quality control machinery, the 26S proteasome.[3][4][5]

The Von Hippel-Lindau (VHL) protein is a well-characterized substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[6] Its natural function is to identify and target the alpha subunits of Hypoxia-Inducible Factor (HIF) for degradation under normal oxygen conditions.[7][8] The robustness and well-understood biology of the VHL complex have made it one of the most successfully exploited E3 ligases for PROTAC development.[9][10]

(S,R,S)-AHPC-C5-NH2 dihydrochloride, also known as VH032-C5-NH2, is a key synthetic intermediate used to construct VHL-recruiting PROTACs.[11][12] It comprises the high-affinity (S,R,S)-AHPC VHL ligand pre-functionalized with a 5-carbon alkyl amine linker, providing a convenient attachment point for coupling a POI ligand.[11][12][13] The specific (S,R,S) stereochemistry is crucial for potent binding to VHL.[10] This guide explores the technical details of using this compound to accelerate the discovery of novel protein degraders.

Physicochemical and Biochemical Properties

This compound is a derivative of the well-established VHL ligand VH032. Its properties are summarized below.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Synonyms | VH032-C5-NH2 dihydrochloride | [12] |

| CAS Number | 2170695-19-7 (for free base) | [11] |

| Molecular Formula | C₂₅H₄₀N₄O₄ · 2HCl | Inferred |

| Molecular Weight | 545.54 g/mol | Inferred |

| Appearance | Solid | General Knowledge |

| Function | E3 ligase ligand-linker conjugate for PROTAC synthesis |[11][12] |

Table 2: Representative Binding Affinity of the Core VHL Ligand The binding affinity is characteristic of the core (S,R,S)-AHPC moiety. The specific affinity of a final PROTAC molecule can be influenced by the linker and the target ligand, a phenomenon known as cooperativity.[14]

| Assay Type | Ligand/PROTAC | Value | Target Complex | Source |

| Isothermal Titration Calorimetry (ITC) | MZ1 (VHL-recruiting PROTAC) | K_D_ = 66 nM | VHL Complex | [15] |

| Surface Plasmon Resonance (SPR) | MZ1 (VHL-recruiting PROTAC) | K_D_ = 29 nM | VHL Complex | [15] |

| Fluorescence Polarization (FP) | Compound 30 (VHL Inhibitor) | K_D_ < 40 nM | VHL Complex | [16] |

Signaling Pathways and Mechanisms

PROTAC Mechanism of Action

PROTACs synthesized from (S,R,S)-AHPC-C5-NH2 function by hijacking the CRL2^VHL^ E3 ligase complex. The process begins with the PROTAC simultaneously binding to the target protein and the VHL protein, forming a ternary complex.[3][17] This induced proximity enables the E3 ligase to poly-ubiquitinate the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[3]

Caption: PROTAC-mediated protein degradation pathway.

Native VHL-HIF-1α Signaling Pathway

Understanding the natural function of VHL provides context for its use in PROTACs. Under normoxic (normal oxygen) conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α subunit.[7] This modification allows VHL to recognize, bind, and poly-ubiquitinate HIF-1α, leading to its constant degradation.[7][8][18] Under hypoxic (low oxygen) conditions, the PHDs are inactive. HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and other responses to hypoxia.[7][19]

Caption: The native VHL/HIF-1α oxygen sensing pathway.

Experimental Protocols

General Protocol for PROTAC Synthesis

This protocol describes a general method for coupling a carboxylic acid-containing POI ligand to the primary amine of (S,R,S)-AHPC-C5-NH2 via amide bond formation.

Materials:

-

This compound

-

POI ligand with a terminal carboxylic acid

-

Amide coupling reagent (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reaction monitoring tools (LC-MS, TLC)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolution: Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (4.0 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Add the amide coupling reagent HATU (1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

-

Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using preparative reverse-phase HPLC to yield the final PROTAC.

-

Characterization: Confirm the identity and purity of the final compound using LC-MS and ¹H NMR.

Caption: General workflow for PROTAC synthesis.

VHL Binding Affinity Assay (Fluorescence Polarization)

This protocol outlines a competitive fluorescence polarization (FP) assay to measure the binding affinity of a compound to the VHL complex.[6][20]

Materials:

-

Purified ELOB/ELOC/VHL (VBC) protein complex.[21]

-

Fluorescently labeled VHL tracer/probe (e.g., BDY FL VH032).[6][21]

-

Test compound ((S,R,S)-AHPC-C5-NH2 or derived PROTAC)

-

Assay Buffer (e.g., PBS, 0.01% Tween-20)

-

Black, low-binding 384-well microplate

-

Fluorescence plate reader capable of measuring FP

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer containing a consistent, low percentage of DMSO (e.g., 1%).

-

Assay Setup: In a 384-well plate, set up the following controls:

-

Blank: Buffer only.

-

Negative Control (0% Inhibition): VBC complex + Fluorescent tracer + DMSO vehicle.

-

Positive Control (100% Inhibition): Fluorescent tracer + DMSO vehicle (no VBC).

-

-

Plate Mapping: Add a fixed volume of the VBC complex solution to all wells except the Blank and Positive Control.

-

Compound Addition: Add the serially diluted test compounds to the appropriate wells. Add DMSO vehicle to the Negative Control well.

-

Tracer Addition: Add a fixed volume of the fluorescent tracer solution to all wells except the Blank. The final tracer concentration should be below its K_d_ for VHL to ensure assay sensitivity.[20]

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization (in millipolarization, mP) using a plate reader with appropriate excitation and emission filters (e.g., λex 485 nm, λem 528 nm for a BODIPY-FL tracer).[21]

-

Data Analysis:

-

Subtract the Blank mP value from all other readings.

-

Normalize the data by setting the average Negative Control value as 0% displacement and the average Positive Control value as 100% displacement.

-

Plot the normalized response versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein in cells after treatment with a PROTAC.[3][4][5]

Materials:

-

Cell line expressing the protein of interest

-

Cell culture medium, FBS, and antibiotics

-

PROTAC compound dissolved in DMSO

-

Proteasome inhibitor (e.g., MG-132) as a control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[3]

-

PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.[4]

-

Protein Quantification: Collect the cell lysates and clarify them by centrifugation. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[4][22]

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[22][23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.[5]

-

Incubate the membrane with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

-

Re-probing: Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading across lanes.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[3]

Conclusion

This compound is a valuable, ready-to-use chemical building block for the synthesis of VHL-recruiting PROTACs. Its high-affinity VHL-binding moiety and pre-installed linker with a reactive amine handle simplify and standardize the synthetic process, enabling researchers to rapidly generate and test novel protein degraders. By providing detailed protocols and conceptual frameworks, this guide serves as a practical resource for scientists aiming to leverage targeted protein degradation to probe complex biological questions and develop next-generation therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ternary Complex Formation [promega.com]

- 18. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. academic.oup.com [academic.oup.com]

The Pivotal Role of (S,R,S)-AHPC-C5-NH2 in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins by coopting the cell's natural protein degradation machinery. At the heart of this technology lies the intricate design of heterobifunctional molecules capable of simultaneously engaging a target protein and an E3 ubiquitin ligase. This guide provides an in-depth technical exploration of (S,R,S)-AHPC-C5-NH2 , a crucial building block in the formation of potent and specific PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.

(S,R,S)-AHPC-C5-NH2 , a derivative of the well-established VHL ligand VH032, serves as a cornerstone for the synthesis of PROTACs aimed at degrading a variety of pathogenic proteins. Its specific stereochemistry is paramount for high-affinity binding to VHL, the initial and critical step in the PROTAC-induced degradation cascade. The appended 5-carbon linker with a terminal amine group (-C5-NH2) provides a versatile handle for conjugation to a target protein ligand, completing the tripartite PROTAC architecture. This guide will delve into the quantitative aspects of its function, detail relevant experimental protocols, and visualize the underlying biological and experimental workflows.

Core Function in PROTAC Formation: Bridging the Target and the Degradation Machinery

The primary role of (S,R,S)-AHPC-C5-NH2 within a PROTAC is to act as a molecular scaffold that physically links a target protein to the VHL E3 ligase complex. This induced proximity is the catalytic event that triggers the ubiquitination of the target protein, marking it for subsequent degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, a key advantage over traditional occupancy-based inhibitors.

The selection of the linker, in this case, a 5-carbon chain, is a critical determinant of the PROTAC's efficacy. The length and composition of the linker influence the stability and geometry of the ternary complex (Target Protein - PROTAC - VHL), which in turn dictates the efficiency of ubiquitin transfer.

Quantitative Data Summary

The binding affinity of the VHL ligand is a key determinant of PROTAC efficacy. While direct, publicly available data for the dissociation constant (Kd) of (S,R,S)-AHPC-C5-NH2 is limited, its structural similarity to the parent compound, VH032, suggests a comparable high-affinity interaction. The binding affinity of VH032 to the VHL complex is in the nanomolar range.

A notable application of a derivative of (S,R,S)-AHPC-C5-NH2 is in the development of a PROTAC degrader for the Estrogen-related Receptor α (ERRα). The following table summarizes the degradation efficiency of a PROTAC synthesized using a closely related VHL ligand-linker conjugate.

| PROTAC Concentration | ERRα Degradation (%) |

| 10 nM | ~39% |

| 30 nM | >80% |

| 100 nM | ~96% |

Data extracted from a study on ERRα degradation by a PROTAC utilizing a VHL ligand with a 4-carbon linker, which is structurally similar to the C5 linker of (S,R,S)-AHPC-C5-NH2.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs incorporating (S,R,S)-AHPC-C5-NH2. Below are protocols for key experiments.

Synthesis of (S,R,S)-AHPC-C5-NH2 based PROTACs

The synthesis of a PROTAC involves the covalent linkage of the (S,R,S)-AHPC-C5-NH2 moiety to a ligand for the protein of interest. A common synthetic strategy involves the formation of an amide bond between the terminal amine of (S,R,S)-AHPC-C5-NH2 and a carboxylic acid functionality on the target protein ligand.

General Coupling Protocol:

-

Dissolve the target protein ligand (containing a carboxylic acid) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of (S,R,S)-AHPC-C5-NH2 in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the resulting PROTAC by reverse-phase HPLC.

Western Blot for Target Protein Degradation

This assay is fundamental to assess the efficacy of the synthesized PROTAC in reducing the levels of the target protein in cells.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the PROTAC-induced interaction between the VHL E3 ligase and the target protein.

-

Reagents: Purified recombinant VHL-ElonginB-ElonginC (VCB) complex (e.g., GST-tagged), a fluorescently labeled antibody against the tag (e.g., terbium-labeled anti-GST antibody), a fluorescently labeled binding partner for the target protein, or a fluorescently labeled antibody against the target protein (e.g., labeled with a suitable acceptor fluorophore), and the PROTAC.

-

Assay Setup: In a microplate, combine the VCB complex, the terbium-labeled antibody, the fluorescently labeled target protein component, and serial dilutions of the PROTAC in an appropriate assay buffer.

-

Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.

-

Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at two wavelengths for the donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A dose-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex.

Proteasome-Inhibitor Rescue Experiment

This experiment confirms that the observed protein degradation is mediated by the proteasome.

-

Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. In a parallel set of wells, co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). Include controls for the PROTAC alone and the proteasome inhibitor alone.

-

Incubation: Incubate the cells for the same duration as the standard degradation experiment.

-

Analysis: Perform a Western blot for the target protein as described above.

-

Interpretation: If the PROTAC-induced degradation of the target protein is rescued (i.e., the protein levels are restored) in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Degradation

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C5-NH2.

Experimental Workflow for PROTAC Evaluation

Caption: A streamlined workflow for the evaluation of a newly synthesized PROTAC.

Conclusion

(S,R,S)-AHPC-C5-NH2 is a vital chemical tool for the development of VHL-recruiting PROTACs. Its inherent high-affinity binding to the VHL E3 ligase, coupled with a versatile linker for conjugation, enables the rational design of potent and selective protein degraders. The methodologies and workflows outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate novel PROTACs, thereby accelerating the discovery of new therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to evolve, the fundamental principles and experimental approaches detailed herein will remain central to the successful development of this transformative technology.

References

The Discovery and Synthesis of AHPC-Based VHL Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of (S,R,S)-AHPC-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the underlying biological pathways, quantitative binding and degradation data, comprehensive experimental protocols, and logical workflows to aid researchers in this field.

The VHL-HIF-1α Signaling Pathway and PROTAC Mechanism of Action

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that exploit this natural process.[2] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, a VHL ligand like AHPC), and a linker connecting the two. By simultaneously binding to the POI and VHL, the PROTAC forms a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2]

Quantitative Data on AHPC-Based VHL Ligands and PROTACs

The efficacy of an AHPC-based VHL ligand is determined by its binding affinity to VHL, and its performance within a PROTAC is measured by the resulting degradation potency (DC50) and efficacy (Dmax).

Binding Affinities of AHPC-Based Ligands to VHL

| Ligand | Method | Binding Affinity (Kd or IC50) | Reference |

| VH032 | ITC | 185 nM (Kd) | [3] |

| (S,R,S)-AHPC-Me | Not Specified | Potent VHL Ligand | [4] |

| VHL Ligand 14 | Not Specified | 196 nM (IC50) | [5] |

| VL285 | Not Specified | 340 nM (IC50) | [5] |

| VHL-IN-1 | Not Specified | 37 nM | [3] |

Degradation Performance of PROTACs Utilizing AHPC-Based Ligands

| PROTAC Name | Target Protein(s) | VHL Ligand Used | DC50 | Dmax | Cell Line | Reference |

| ARV-771 | BRD2/3/4 | (S,R,S)-AHPC-Me derivative | < 1 nM | > 90% | Castration-Resistant Prostate Cancer (CRPC) cells | [1][4] |

| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC derivative | 1.11 µM (IC50) | Not Specified | Ba/F3 | [6] |

| MZ1 | BRD4 | VH032 | 25 - 920 nM | > 95% | HEK293 | [3] |

| SIM1 | BET proteins | VH032-based | 0.7 - 9.5 nM | Not Specified | HEK293 | [3] |

Experimental Protocols

Synthesis of (S,R,S)-AHPC Core Structure

This section outlines a general multi-step synthesis for the core (S,R,S)-AHPC structure, a derivative of which is used in many VHL-recruiting PROTACs. This synthesis requires expertise in organic chemistry.

Step 1: Boc Protection of L-tert-Leucine

-

Dissolve L-tert-leucine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base such as sodium hydroxide (B78521) to adjust the pH.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the Boc-protected L-tert-leucine.

Step 2: Coupling of Boc-L-tert-Leucine with (2S,4R)-4-hydroxy-L-proline methyl ester

-

Dissolve Boc-L-tert-leucine and (2S,4R)-4-hydroxy-L-proline methyl ester in an appropriate solvent like DMF.

-

Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion.

-

Purify the product by column chromatography to yield the dipeptide.

Step 3: Saponification of the Methyl Ester

-

Dissolve the dipeptide from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature.

-

Acidify the reaction mixture and extract the product to obtain the carboxylic acid.

Step 4: Amide Coupling with (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine

-

Dissolve the carboxylic acid from Step 3 and (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine in DMF.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir at room temperature until the reaction is complete.

-

Purify the product by HPLC to yield the Boc-protected (S,R,S)-AHPC derivative.

Step 5: Boc Deprotection

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

-

Add an acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.[2][7]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

-

Remove the solvent and excess acid under reduced pressure to obtain the final (S,R,S)-AHPC-based VHL ligand, often as a salt.[2]

VHL Ligand Binding Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of a ligand to VHL by detecting the displacement of a fluorescently labeled tracer.

-

Materials :

-

VHL E3 ligase complex (e.g., VCB complex) labeled with a TR-FRET donor (e.g., Terbium cryptate).

-

A fluorescently labeled tracer molecule that binds to VHL.

-

AHPC-based ligand or PROTAC.

-

Assay buffer.

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure :

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the serially diluted compound.

-

Add the donor-labeled VHL complex at a fixed concentration.

-

Add the fluorescently labeled tracer at a fixed concentration.

-

Incubate the plate at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader. A decrease in the signal indicates displacement of the tracer by the test compound.

-

Cellular Degradation Assay (Western Blot)

This is the most common method to determine the efficacy of a PROTAC in a cellular context.

-

Materials :

-

Cell line expressing the protein of interest (POI).

-

AHPC-based PROTAC.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blot reagents.

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure :

-

Cell Treatment : Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations for a set duration (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and probe with primary antibodies against the POI and a loading control. Then, incubate with the appropriate secondary antibody.

-

Detection and Analysis : Add the chemiluminescent substrate and visualize the protein bands. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.

-

Experimental Workflow for PROTAC Development

The development and validation of an AHPC-based PROTAC follows a logical progression from initial design and synthesis to in-depth cellular and in vivo characterization.

References

(S,R,S)-AHPC-C5-NH2 Dihydrochloride: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C5-NH2 dihydrochloride (B599025) is a key building block in the rapidly advancing field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase conjugated to a C5 amine linker, it serves as a critical component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the application of (S,R,S)-AHPC-C5-NH2 dihydrochloride in drug discovery and development, with a particular focus on its use in generating degraders for the Estrogen-related receptor α (ERRα).

Chemical Properties

This compound is a synthetic E3 ligase ligand-linker conjugate. The "(S,R,S)" designation refers to the stereochemistry of the core AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety, which is crucial for its high-affinity binding to the VHL E3 ligase. The "C5-NH2" component denotes a 5-carbon alkyl chain terminating in a primary amine, which serves as a versatile attachment point for a ligand targeting a protein of interest.

| Property | Value | Reference |

| Synonyms | VH032-C5-NH2 dihydrochloride | [1] |

| IUPAC Name | (2S,4R)-1-((S)-2-(6-aminohexanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride | N/A |

| Chemical Formula | C28H43Cl2N5O4S | [1] |

| Molecular Weight | 616.64 g/mol | [1] |

| CAS Number | 2415256-20-9 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months. | [1] |

Mechanism of Action: A VHL-Based PROTAC Approach

(S,R,S)-AHPC-C5-NH2 serves as the VHL-recruiting component of a PROTAC. The core (S,R,S)-AHPC moiety mimics the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL. This high-affinity interaction allows the PROTAC to hijack the VHL E3 ligase complex. The terminal amine of the C5 linker is designed for covalent attachment to a "warhead"—a ligand that binds to the target protein of interest, such as ERRα.

The resulting PROTAC, once introduced into a cellular system, facilitates the formation of a ternary complex between the VHL E3 ligase and the target protein. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

References

VH032-C5-NH2 Dihydrochloride: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, VH032-C5-NH2 dihydrochloride (B599025) has emerged as a critical chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, this compound provides a versatile building block for the synthesis of heterobifunctional degraders. This technical guide offers an in-depth overview of VH032-C5-NH2 dihydrochloride, including its mechanism of action, quantitative performance data of derived PROTACs, and detailed experimental protocols for its application in targeted protein degradation research.

VH032-C5-NH2 dihydrochloride is a ligand-linker conjugate. The VH032 component serves as the high-affinity anchor to the VHL E3 ligase.[1] The "-C5-NH2" signifies a 5-carbon alkyl linker terminating in a primary amine, which provides a reactive handle for conjugation to a ligand targeting a protein of interest (POI). The dihydrochloride salt form of the molecule enhances its stability and solubility in aqueous solutions, facilitating its use in synthetic and biological applications.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using VH032-C5-NH2 dihydrochloride operate by co-opting the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate a target protein. The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The bifunctional nature of the PROTAC allows it to simultaneously bind to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading ubiquitinated proteins. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell. The PROTAC molecule, having catalyzed this process, is then released and can engage in further rounds of degradation.

Quantitative Data on PROTACs Utilizing a C5 Linker

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes data for a PROTAC targeting Estrogen-related receptor α (ERRα) which incorporates a 5-carbon linker, consistent with the linker provided by VH032-C5-NH2.

| PROTAC Target | VHL Ligand Component | Linker Length | Cell Line | DC50 | Dmax | Reference |

| ERRα | VH032-based | 5 carbons | MCF-7 | 100 nM | >80% | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using VH032-C5-NH2 dihydrochloride and subsequent in-cell evaluation of its activity.

PROTAC Synthesis using VH032-C5-NH2

This protocol describes a general procedure for the amide coupling of VH032-C5-NH2 to a protein of interest (POI) ligand that contains a carboxylic acid functional group.

Materials:

-

VH032-C5-NH2 dihydrochloride

-

POI ligand with a terminal carboxylic acid

-

Amide coupling reagent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Activation of POI Ligand: In a clean, dry reaction vessel, dissolve the POI ligand with a carboxylic acid (1 equivalent) in the anhydrous solvent. Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated POI ligand solution, add a solution of VH032-C5-NH2 dihydrochloride (1.1 equivalents) in the anhydrous solvent. The presence of the organic base will neutralize the hydrochloride salt.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC and to determine the DC50 and Dmax values.[3][4]

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-VHL) in cells.[5]

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Primary antibody for immunoprecipitation (e.g., against the POI or a tag on the POI)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (against POI and VHL)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysate with the immunoprecipitating antibody to capture the POI and its binding partners.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and VHL. The presence of VHL in the sample where the POI was immunoprecipitated (and vice versa) in a PROTAC-dependent manner confirms the formation of the ternary complex.

Cell Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and viability.[6]

Materials:

-

Cultured cells

-

Synthesized PROTAC

-

Opaque-walled multi-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Luminometer or absorbance plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate. Treat the cells with a serial dilution of the PROTAC or control compounds.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Read the luminescence or absorbance on a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Application in ERRα Degradation

A notable application of a VHL-recruiting PROTAC with a 5-carbon linker is the targeted degradation of Estrogen-related receptor α (ERRα), a nuclear receptor implicated in metabolic regulation and cancer.[2] The PROTAC engages ERRα and recruits the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of ERRα. This, in turn, can modulate the expression of ERRα target genes and impact downstream cellular processes.

Conclusion

VH032-C5-NH2 dihydrochloride is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its high-affinity VHL ligand component, coupled with a synthetically tractable linker, facilitates the development of potent and selective PROTACs. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of novel protein degraders. As the landscape of targeted therapeutics continues to expand, the strategic use of well-characterized building blocks like VH032-C5-NH2 dihydrochloride will be instrumental in accelerating the discovery of new treatments for a wide range of diseases.

References

The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology Employing VHL Ligands

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition-based modalities to embrace targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own machinery for eliminating disease-causing proteins. This technical guide provides a comprehensive exploration of PROTAC technology with a specific focus on those utilizing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a workhorse in the field.

The PROTAC Concept: A Paradigm Shift in Drug Discovery

Unlike conventional small molecule inhibitors that merely block the function of a target protein, PROTACs are designed to induce its selective removal.[1] These molecules act as a bridge, simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal system.[1] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target proteins, a key advantage over traditional inhibitors.[1]

The von Hippel-Lindau (VHL) E3 ligase has emerged as a popular choice for PROTAC design due to its well-characterized structure, established ligands, and broad tissue expression.[1][2] VHL-based PROTACs have demonstrated remarkable efficacy in degrading a wide array of protein targets implicated in various diseases, including cancer.[3][4]

The Mechanism of Action: Orchestrating Protein Destruction

The catalytic cycle of a VHL-based PROTAC involves a series of orchestrated events that culminate in the degradation of the target protein.

Caption: The catalytic cycle of a VHL-based PROTAC.

The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex.[5] The stability and conformation of this ternary complex are critical for the subsequent steps and are heavily influenced by the linker connecting the two ligand moieties of the PROTAC.[5] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, highlighting its catalytic nature.

Core Components of VHL-based PROTACs

The design and synthesis of effective VHL-based PROTACs require careful consideration of each of its three components: the VHL ligand, the POI ligand, and the linker.

VHL Ligands

The development of potent, non-peptidic small molecule ligands for VHL has been a pivotal moment in the advancement of PROTAC technology.[6] These ligands are typically derived from the endogenous substrate of VHL, the hypoxia-inducible factor 1-alpha (HIF-1α). The hydroxyproline (B1673980) (Hyp) moiety is a critical recognition element for VHL binding.[1][4] Structure-guided design and medicinal chemistry efforts have led to the development of highly potent VHL ligands with improved physicochemical properties.[]

Synthesis of a Key VHL Ligand Intermediate (based on VH032):

A common strategy for synthesizing VHL ligands like VH032 involves a multi-step process. One approach highlights the C-H arylation of 4-methylthiazole (B1212942) as a key step.[8] The synthesis often starts from a protected hydroxyproline derivative, which undergoes several transformations to build the final ligand. For instance, a unified five-step strategy can be employed to prepare popular VHL ligands in multigram quantities.[8] The process may involve the use of palladium catalysts for cross-coupling reactions to construct the core structure.[8]

Linker Design

The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC.[9] Its length, composition, and attachment points to the two ligands significantly impact the formation and stability of the ternary complex.[9][10] Linker optimization is often an empirical process involving the synthesis and evaluation of a library of PROTACs with varying linkers.[5]

Key Linker Design Principles:

-

Length: The linker must be of an appropriate length to allow for the productive formation of the ternary complex without introducing excessive strain.[10]

-

Composition: The chemical nature of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) influences the PROTAC's solubility, cell permeability, and overall physicochemical properties.[5][11]

-

Flexibility and Rigidity: A balance between flexibility and rigidity is often desired. A flexible linker can allow for conformational adjustments to achieve an optimal ternary complex, while a rigid linker can pre-organize the molecule in a favorable conformation.[10]

-

Attachment Points: The points at which the linker is attached to the VHL and POI ligands (exit vectors) are critical and can significantly affect the potency and selectivity of the PROTAC.[12][13]

Quantitative Assessment of VHL-based PROTACs

The evaluation of VHL-based PROTACs involves a battery of quantitative assays to determine their binding affinities, degradation efficacy, and cellular effects.

VHL Ligand and PROTAC Binding Affinities

The binding affinity of the VHL ligand to the VHL E3 ligase and the PROTAC to both the VHL and the POI are fundamental parameters.

| VHL Ligand/PROTAC | Target | Assay | Affinity (nM) | Reference |

| VH032 | VHL | Fluorescence Polarization (FP) | 185 | [14] |

| VH101 | VHL | Fluorescence Polarization (FP) | 44 | [14] |

| VHL Ligand 14 | VHL | Fluorescence Polarization (FP) | 196 (IC50) | [14] |

| VH298 | VHL | Isothermal Titration Calorimetry (ITC) | 260 | [14] |

| AB-1 | VHL | Surface Plasmon Resonance (SPR) | 130 | [14] |

| Compound 134a | VHL | Surface Plasmon Resonance (SPR) | 29 | [6] |

| MZ1 | VHL | Surface Plasmon Resonance (SPR) | ~70 | [15] |

| ARV771 | VHL | Surface Plasmon Resonance (SPR) | ~60 | [15] |

Cellular Degradation Potency and Efficacy

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | HeLa | 13 | >95 | [14] |

| dBET1 | BRD4 | MV4-11 | ~4 | >90 | [3] |

| DT2216 | BCL-XL | MOLT-4 | ~25 | >90 | [3] |

| Compound 139 | BRD4 | PC3 | 3.3 | 97 | [6] |

| Compound 139 | BRD4 | EOL-1 | 0.87 | 96 | [6] |

| Representative PROTAC 141 | BRD4 | PC3 | 2.58 | 94 | [6] |

| Representative PROTAC 141 | BRD4 | EOL-1 | 216 | 67 | [6] |

Key Experimental Protocols

The characterization of VHL-based PROTACs relies on a suite of well-established experimental protocols.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, making it ideal for characterizing the formation of the POI-PROTAC-VHL ternary complex.[16][17]

Caption: Workflow for SPR-based ternary complex analysis.

Protocol Outline: [15][16][17]

-

Immobilization: Covalently immobilize a biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC alone to determine the binding kinetics and affinity (KD) for the VHL-PROTAC interaction.

-

Inject the POI alone to ensure it does not bind non-specifically to the immobilized VHL.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these mixtures over the VHL-coated sensor chip.

-

-

Data Analysis:

-

Analyze the resulting sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the ternary complex formation.

-

Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the POI in the presence and absence of VHL. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the VHL-PROTAC binary complex enhances the binding of the POI.

-

Protein Degradation Assay (Western Blotting)

Western blotting is the most common method to quantify the reduction in the levels of the target protein following PROTAC treatment.[2][18]

Caption: Western blot workflow for protein degradation analysis.

Detailed Protocol: [2][18][19]

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase during treatment.

-

Treat cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration and determine the DC50 and Dmax values.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of the PROTAC.[20][21][22]

Protocol Outline: [20][21][23]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Conclusion

PROTAC technology, particularly utilizing VHL ligands, represents a powerful and promising therapeutic modality with the potential to target a wide range of disease-causing proteins, including those previously considered "undruggable." A deep understanding of the mechanism of action, rational design principles, and robust experimental validation are crucial for the successful development of novel VHL-based PROTACs. This technical guide provides a foundational framework for researchers and drug developers to navigate this exciting and rapidly evolving field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. aragen.com [aragen.com]

- 17. cytivalifesciences.com [cytivalifesciences.com]

- 18. benchchem.com [benchchem.com]

- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Critical Role of the C5 Linker in AHPC-Based Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Among the most successfully utilized E3 ligase ligands is (S,R,S)-AHPC, which binds to the von Hippel-Lindau (VHL) E3 ligase. The linker component, far from being a simple spacer, plays a pivotal role in the efficacy of AHPC-based PROTACs. This technical guide provides a detailed exploration of the function of the C5 alkyl linker, a commonly employed five-carbon chain, in the context of AHPC-based PROTACs.

Core Function of the C5 Linker: Orchestrating the Ternary Complex

The primary function of the C5 linker in an AHPC-based PROTAC is to bridge the VHL E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-VHL). The formation of this complex is the linchpin of PROTAC activity, as it brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The length, composition, and rigidity of the linker are critical determinants of the geometry and stability of this ternary complex. A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might lead to an unstable and non-productive complex due to excessive flexibility. The C5 alkyl linker represents a balance of length and flexibility that has proven effective for a range of target proteins.

Impact on Ternary Complex Stability and Cooperativity